molecular formula C10H10O5 B3367079 3-Methoxy-4-(methoxycarbonyl)benzoic acid CAS No. 162046-51-7

3-Methoxy-4-(methoxycarbonyl)benzoic acid

Cat. No. B3367079
CAS RN: 162046-51-7
M. Wt: 210.18 g/mol
InChI Key: MAIDVTUHEDEKMF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 162046-51-7 . It has a molecular weight of 210.19 and its IUPAC name is 3-methoxy-4-(methoxycarbonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-(methoxycarbonyl)benzoic acid is 1S/C10H10O5/c1-14-8-5-6 (9 (11)12)3-4-7 (8)10 (13)15-2/h3-5H,1-2H3, (H,11,12) . This provides a standardized way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

3-Methoxy-4-(methoxycarbonyl)benzoic acid is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .

Scientific Research Applications

Luminescent Properties in Coordination Compounds

  • Lanthanide Coordination Compounds: The synthesis and characterization of lanthanide coordination compounds using derivatives of benzoic acid, including a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid, were studied. The electron-releasing or withdrawing substituents on these compounds significantly influenced their photophysical properties, particularly in the context of Tb(3+) complexes. This research illustrates the potential of such compounds in enhancing the photoluminescence of lanthanide-based compounds (Sivakumar et al., 2010).

Crystal Structures and Packing Arrangements

  • Alkoxy-Substituted Benzoic Acids: The crystalline structure and packing arrangements of various alkoxy-substituted benzoic acids, closely related to 3-methoxy-4-(methoxycarbonyl)benzoic acid, were investigated. This study provided insights into the molecular features governing the crystalline architectures of such compounds, emphasizing the importance of intermolecular interactions (Raffo et al., 2014).

Chemical Synthesis and Organic Reactions

  • Selective Para Metalation: The potassium salt of a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid was used in a study demonstrating selective deprotonation at the para position to the carboxylate group. This study contributes to synthetic chemistry by showing efficient pathways for producing derivatives of benzoic acids (Sinha et al., 2000).

Reaction with NO3 Radicals

  • Interaction with NO3 Radicals: A study on the heterogeneous reaction of a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid with NO3 radicals was conducted. This research is relevant for understanding the chemical behaviors of such compounds in atmospheric conditions, particularly in the context of wood smoke emissions and environmental chemistry (Liu et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing in dust .

Mechanism of Action

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids , which are known to interact with a variety of biological targets.

Mode of Action

As a member of the linear 1,3-diarylpropanoids class of compounds , it may interact with its targets in a manner similar to other compounds in this class.

properties

IUPAC Name

3-methoxy-4-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIDVTUHEDEKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(methoxycarbonyl)benzoic acid

Synthesis routes and methods I

Procedure details

To a cold solution of methyl 4-formyl-2-methoxybenzoate (6.0 g, 7.73 mmol) in acetone (50 mL) was added aqueous sulphamic acid solution (4.5 g, 11.59 mmol) and aqueous sodium chlorite solution (4.04 g, 11.59 mmol) at 0-5° C. The reaction mixture was stirred at RT for 3-4 h. Excess of solvent was removed under vacuum. The obtained residue was diluted with water and basified with saturated sodium bicarbonate solution. The aqueous layer was washed with diethyl ether to remove organic impurities and the obtained aqueous layer was again acidified with conc. HCl. The solid obtained was filtered and suck dried to afford 2.00 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.80 (s, 3H), 3.87 (s, 3H), 7.55-7.59 (m, 2H), 7.70 (d, J=7.8 Hz, 1H), 13.37 (s, 1H); MS (m/z): 210.97 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
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4.5 g
Type
reactant
Reaction Step One
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4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methoxy-1,4-bis (methoxycarbonyl)benzene (1.61 g, 7.20 mmol) from Step 2 was dissolved in 20 mL of 1:1 THF:H2O and to the stirred solution was added 1N NaOH (7.2 mL, 7.2 mmol). After 24 h, the reaction was acidified to pH 2 with 1N HCl. The reaction was concentrated under reduced pressure and then extracted with CHCl3. The CHCl3 layer was dried (MgSO4), filtered and evaporated under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 93:7 CHCl3 :A, where A=95:5 MeOH:HOAc. 1-Methoxycarbonyl-2-methoxybenzene 4-carboxylic acid was obtained as an oil (30% yield).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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